8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline
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Overview
Description
8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a 3,5-dimethylphenoxy group linked through ethoxy chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 3,5-Dimethylphenoxy Intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the 3,5-dimethylphenoxy intermediate.
Ethoxylation: The intermediate is then subjected to ethoxylation using ethylene oxide under controlled conditions to introduce the ethoxy chains.
Quinoline Coupling: The ethoxylated intermediate is finally coupled with a quinoline derivative through a nucleophilic substitution reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(4-Chloro-2,5-dimethylphenoxy)ethoxy]quinoline
- 8-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]quinoline
- **8-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy
Properties
IUPAC Name |
8-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-16-13-17(2)15-19(14-16)24-11-9-23-10-12-25-20-7-3-5-18-6-4-8-22-21(18)20/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGPNIPTLWGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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